![molecular formula C15H25NO2 B1670582 Dihydroalprenolol, (S)- CAS No. 59624-90-7](/img/structure/B1670582.png)
Dihydroalprenolol, (S)-
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Overview
Description
Dihydroalprenolol, (S)- is a hydrogenated alprenolol derivative that acts as a beta-adrenergic blocker. When the extra hydrogen atoms are tritium, it is a radiolabeled form of alprenolol, which is used to label beta-adrenergic receptors for isolation.
Scientific Research Applications
Biochemical Properties and Mechanism of Action
Dihydroalprenolol is derived from alprenolol and functions as a selective antagonist for beta-adrenergic receptors. Its mechanism involves binding to both beta-1 and beta-2 adrenergic receptors, which are crucial in mediating cardiovascular responses and metabolic processes. The compound's structure allows it to effectively inhibit catecholamine-stimulated adenylate cyclase activity, leading to decreased heart rate and myocardial contractility, making it valuable in treating conditions such as hypertension and heart failure .
Research Applications
In pharmacological research, dihydroalprenolol serves as a benchmark compound for evaluating the efficacy of new beta-blockers. Studies have demonstrated its high affinity for beta-adrenergic receptors, providing insights into the structure-activity relationships of beta-blocking agents. This information is critical for the development of drugs with improved selectivity and fewer side effects .
Clinical Implications
Dihydroalprenolol's primary clinical applications include:
- Management of Hypertension : As a beta-blocker, it reduces blood pressure by decreasing cardiac output.
- Treatment of Arrhythmias : Its ability to stabilize heart rhythms makes it useful in managing various cardiac arrhythmias.
- Heart Failure Management : By reducing myocardial oxygen demand, it aids in the management of heart failure symptoms.
Binding Studies
A study involving [^3H]dihydroalprenolol highlighted its role in characterizing beta-adrenergic receptor populations in isolated hamster brown fat cells. The findings indicated that dihydroalprenolol effectively labels both β-1 and β-2 receptors, allowing for detailed analysis of receptor function under various physiological conditions .
Drug Interaction Studies
Research has also explored the interactions between dihydroalprenolol and other pharmacological agents, assessing its impact on the efficacy of co-administered drugs. Such studies are essential for understanding potential drug-drug interactions that may affect therapeutic outcomes .
Properties
CAS No. |
59624-90-7 |
---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m0/s1 |
InChI Key |
JVHCMYZFGCOCTD-AWEZNQCLSA-N |
SMILES |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
Isomeric SMILES |
CCCC1=CC=CC=C1OC[C@H](CNC(C)C)O |
Canonical SMILES |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
59624-90-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydroalprenolol, (S)-; L-Dihydroalprenolol; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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